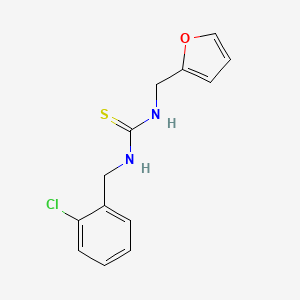
N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea
説明
N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea, also known as CB-FMT, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. CB-FMT is a thiourea derivative that has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
科学的研究の応用
N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the research areas where N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been studied include:
1. Anti-tumor activity: N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been shown to exhibit potent anti-tumor activity against a range of cancer cell lines. It has been suggested that N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea may exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
2. Anti-inflammatory activity: N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has also been shown to reduce the expression of COX-2, an enzyme that is involved in the production of inflammatory mediators.
3. Anti-viral activity: N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been shown to exhibit anti-viral activity against a range of viruses, including HIV-1, HCV, and influenza virus. N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been shown to inhibit viral entry and replication, suggesting that it may be a promising candidate for the development of anti-viral therapies.
作用機序
The exact mechanism of action of N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea is not fully understood. However, it has been suggested that N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea may exert its biological effects by modulating various signaling pathways. For example, N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. Some of the effects of N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea include:
1. Induction of apoptosis: N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
2. Inhibition of angiogenesis: N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This may contribute to its anti-tumor effects.
3. Reduction of inflammation: N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has several advantages and limitations for lab experiments. Some of the advantages of N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea include:
1. Potent biological activity: N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been shown to exhibit potent biological activity against a range of targets.
2. Well-characterized: N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been well-characterized in terms of its chemical and physical properties.
3. Versatile: N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea can be used in a range of assays and experiments to study its biological effects.
Some of the limitations of N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea include:
1. Limited solubility: N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has limited solubility in water, which may limit its use in certain assays.
2. Potential toxicity: N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been shown to exhibit some cytotoxicity in certain cell types, which may limit its use in some experiments.
3. Lack of in vivo data: While N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has been extensively studied in vitro, there is a lack of in vivo data on its efficacy and safety.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea. Some of these directions include:
1. Development of analogs: The development of analogs of N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea may lead to compounds with improved potency and selectivity.
2. In vivo studies: Further studies are needed to evaluate the efficacy and safety of N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea in vivo.
3. Mechanistic studies: Further mechanistic studies are needed to elucidate the exact mode of action of N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea.
4. Clinical trials: Clinical trials are needed to evaluate the potential therapeutic applications of N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea in humans.
Conclusion:
N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea is a promising compound that has been extensively studied for its potential therapeutic applications. N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea exhibits a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. While N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments, there are also some limitations that need to be considered. Further research is needed to fully understand the potential of N-(2-chlorobenzyl)-N'-(2-furylmethyl)thiourea as a therapeutic agent.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-12-6-2-1-4-10(12)8-15-13(18)16-9-11-5-3-7-17-11/h1-7H,8-9H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXJODVNZIANTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)NCC2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)
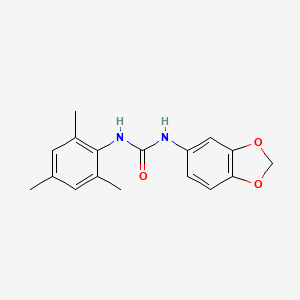
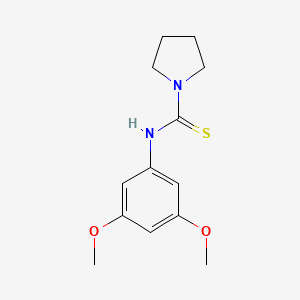
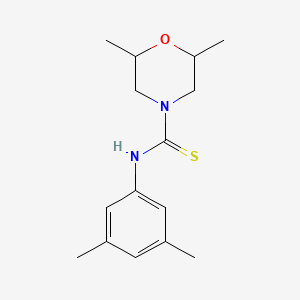
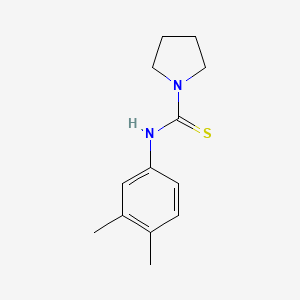
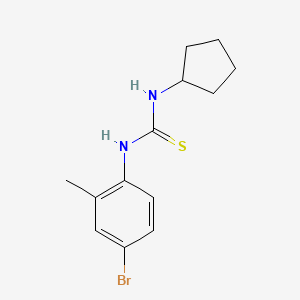
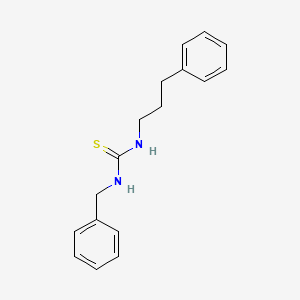
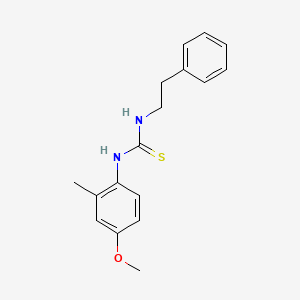
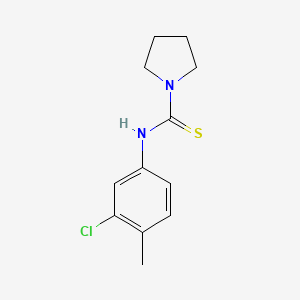
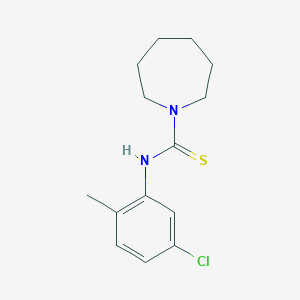
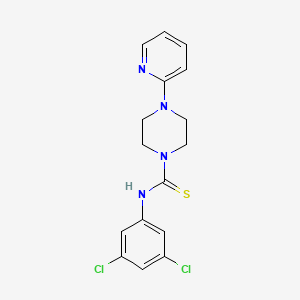
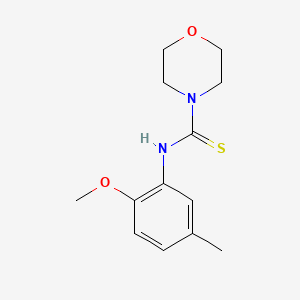
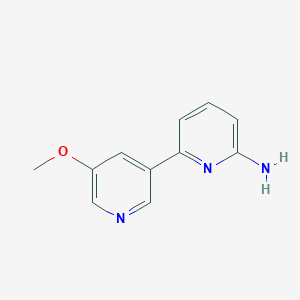
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-methylthiourea](/img/structure/B4287441.png)